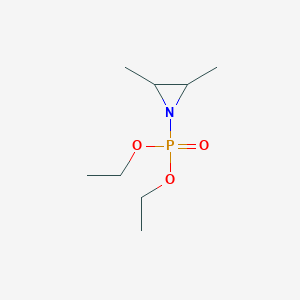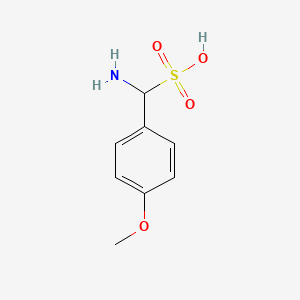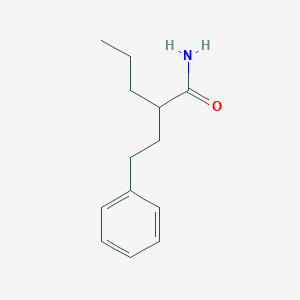![molecular formula C9H16N2O6 B14740120 2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid CAS No. 5336-18-5](/img/structure/B14740120.png)
2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid is a chemical compound with the molecular formula C9H16N2O6 It is known for its unique structure, which includes a nitro group and an imino diacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid typically involves the reaction of 3-methyl-3-nitrobutylamine with diacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The imino diacetic acid moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2’-[(3-Methyl-3-aminobutyl)imino]diacetic acid, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The imino diacetic acid moiety can chelate metal ions, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[Carboxymethyl-(3-methyl-3-nitrobutyl)amino]acetic acid: Similar structure but with different functional groups.
Ethylenediaminetriacetic acid: Contains an imino diacetic acid moiety but lacks the nitro group.
Propiedades
Número CAS |
5336-18-5 |
|---|---|
Fórmula molecular |
C9H16N2O6 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-[carboxymethyl-(3-methyl-3-nitrobutyl)amino]acetic acid |
InChI |
InChI=1S/C9H16N2O6/c1-9(2,11(16)17)3-4-10(5-7(12)13)6-8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
ZNHPHBKMMAXBCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN(CC(=O)O)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)

![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)




![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
